molecular formula C11H12N2O3 B1473666 (S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 107747-03-5

(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B1473666
M. Wt: 220.22 g/mol
InChI Key: UJRCXSHWWIMLCS-VIFPVBQESA-N
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Description

“(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol .


Molecular Structure Analysis

The molecular structure of “(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid” consists of an imidazolidine ring, which is a five-membered ring with two nitrogen atoms . This structure also includes a carboxylic acid group and a benzyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid” are not available, imidazoles and similar compounds are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

“(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid” is a compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol .

Scientific Research Applications

Angiotensin Converting Enzyme (ACE) Inhibitors

Derivatives of (S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid have been synthesized and evaluated for their angiotensin converting enzyme inhibitory activities. Compounds with S,S,S configuration demonstrated potent in vitro ACE inhibitory activities, indicating their potential in the development of antihypertensive agents (Hayashi et al., 1989).

Chiral Auxiliaries in Organic Synthesis

(S)-1-Benzyl-2-oxoimidazolidine-4-carboxylic acid derivatives have been employed as chiral auxiliaries in the synthesis of enantiomerically pure compounds. Their application has led to the development of novel methods for the synthesis of amino acid derivatives and other compounds with high enantioselectivity, showcasing their importance in asymmetric synthesis (Studer & Seebach, 1995).

Kinetic Resolution and Synthesis of Amino Acids

The compound has been utilized in kinetic resolution processes by stereospecific amination, enabling the synthesis of enantiomerically enriched amino acids. This illustrates its utility in the preparation of chiral building blocks for pharmaceuticals (Kubota et al., 1994).

Green Synthesis

Research has also explored the use of 2-oxoimidazolidine-1,3-disulfonic acid, a related compound, as a catalyst in the green synthesis of organic compounds. This approach highlights the environmental benefits of employing such catalysts in organic reactions, contributing to sustainable chemical practices (Massoumi Shahi et al., 2018).

Future Directions

Imidazole and benzimidazole rings, which are similar to the imidazolidine ring in “(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid”, are important nitrogen-containing heterocycles that are widely explored and utilized by the pharmaceutical industry for drug discovery . Therefore, compounds like “(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid” may have potential applications in the development of new drugs.

properties

IUPAC Name

(4S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)9-7-13(11(16)12-9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRCXSHWWIMLCS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)N1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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